molecular formula C26H40N4O8 B14182011 L-Leucyl-L-tyrosyl-L-leucyl-L-glutamic acid CAS No. 921206-98-6

L-Leucyl-L-tyrosyl-L-leucyl-L-glutamic acid

Cat. No.: B14182011
CAS No.: 921206-98-6
M. Wt: 536.6 g/mol
InChI Key: DGOSDQWLZIPNRY-TUFLPTIASA-N
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Description

L-Leucyl-L-tyrosyl-L-leucyl-L-glutamic acid is a synthetic peptide composed of four amino acids: leucine, tyrosine, leucine, and glutamic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-tyrosyl-L-leucyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.

    Coupling: The next amino acid, also protected at the N-terminus, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-tyrosyl-L-leucyl-L-glutamic acid can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.

Major Products Formed

    Oxidation: Dityrosine, oxidized leucine derivatives.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Leucyl-L-tyrosyl-L-leucyl-L-glutamic acid has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide in various treatments.

    Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Leucyl-L-tyrosyl-L-leucyl-L-glutamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. For example, it may inhibit or activate certain enzymes, affecting metabolic processes or signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    L-Leucyl-L-tyrosine: A dipeptide with similar amino acid composition but shorter chain length.

    L-Leucyl-L-glutamic acid: Another dipeptide with leucine and glutamic acid residues.

    L-Tyrosyl-L-glutamic acid: A dipeptide with tyrosine and glutamic acid residues.

Uniqueness

L-Leucyl-L-tyrosyl-L-leucyl-L-glutamic acid is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential applications. Its longer chain length compared to dipeptides allows for more complex interactions and functions in biological systems.

Properties

CAS No.

921206-98-6

Molecular Formula

C26H40N4O8

Molecular Weight

536.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid

InChI

InChI=1S/C26H40N4O8/c1-14(2)11-18(27)23(34)29-21(13-16-5-7-17(31)8-6-16)25(36)30-20(12-15(3)4)24(35)28-19(26(37)38)9-10-22(32)33/h5-8,14-15,18-21,31H,9-13,27H2,1-4H3,(H,28,35)(H,29,34)(H,30,36)(H,32,33)(H,37,38)/t18-,19-,20-,21-/m0/s1

InChI Key

DGOSDQWLZIPNRY-TUFLPTIASA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)O)N

Origin of Product

United States

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